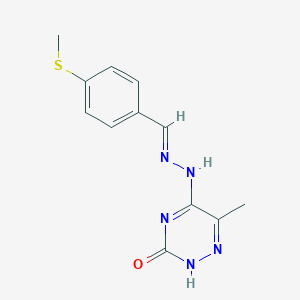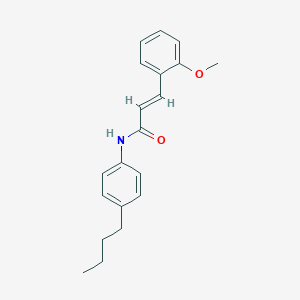
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit good oral bioavailability and low toxicity, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is its ease of synthesis and good yield. However, its limited solubility in water and other common solvents can pose a challenge in certain experiments. Moreover, its mechanism of action is not fully understood, which can hinder its further development as a drug candidate.
Orientations Futures
There are several potential future directions for research on 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate. One possible direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Another direction is to explore its potential applications in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel formulations and delivery systems can enhance its solubility and bioavailability, thereby improving its efficacy as a drug candidate.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits significant anti-inflammatory and analgesic activities. Its ease of synthesis and low toxicity make it a potential drug candidate for the treatment of various inflammatory disorders. Further research is needed to fully understand its mechanism of action and identify potential molecular targets for drug development.
Méthodes De Synthèse
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves the reaction of 2-thienylsulfonyl chloride with 4-piperidinecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 3-nitrophenylethyl bromide in the presence of potassium carbonate to yield the final product.
Applications De Recherche Scientifique
2-{3-Nitrophenyl}-2-oxoethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic activities and has been proposed as a potential drug candidate for the treatment of various inflammatory disorders.
Propriétés
Formule moléculaire |
C18H18N2O7S2 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H18N2O7S2/c21-16(14-3-1-4-15(11-14)20(23)24)12-27-18(22)13-6-8-19(9-7-13)29(25,26)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2 |
Clé InChI |
FCTXKEHKUQFRHA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
SMILES canonique |
C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)


![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)

![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)